

# Theoretical Background: Principles of Conformational Analysis

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## Compound of Interest

Compound Name: 5-Iododecane

Cat. No.: B15454355

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The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations. For a long-chain alkane like decane, the number of possible conformations is vast. The introduction of a bulky and electronegative substituent like iodine at the 5-position introduces additional complexity, influencing the local and global geometry of the molecule.

The conformational preferences of **5-iododecane** are primarily governed by a combination of factors:

- **Torsional Strain:** This arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where the dihedral angles between substituents are approximately  $60^\circ$ , are energetically favored over eclipsed conformations ( $0^\circ$  dihedral angle).
- **Steric Strain:** This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. In **5-iododecane**, significant steric hindrance can arise from interactions involving the iodine atom and the n-butyl and n-pentyl chains attached to C5.
- **Gauche Interactions:** A specific type of steric strain that occurs in staggered conformations when two bulky substituents
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